1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride

Purity specification Salt‑form stability Procurement quality control

Many medicinal chemistry labs struggle with irreproducible SAR data from free-base benzimidazole-piperidine compounds due to poor solubility and hygroscopicity. This trihydrochloride salt delivers the solution: • ≥95% purity and high aqueous solubility enable DMSO-free, concentration-controlled assays (GPCR, SPR, ITC). • Defined salt stoichiometry ensures a precise 47.5% weight correction for in vivo dose calculations. • Methylene linker and triple-HCl counterion provide conformational flexibility and high local concentration for chemical proteomics. • Batch consistency guarantees reproducible stock preparation.

Molecular Formula C13H21Cl3N4
Molecular Weight 339.7 g/mol
CAS No. 1334149-66-4
Cat. No. B1443170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride
CAS1334149-66-4
Molecular FormulaC13H21Cl3N4
Molecular Weight339.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=NC3=CC=CC=C3N2.Cl.Cl.Cl
InChIInChI=1S/C13H18N4.3ClH/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;;/h1-4,10H,5-9,14H2,(H,15,16);3*1H
InChIKeyIXSXULAKKISMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine Trihydrochloride (CAS 1334149‑66‑4) – Core Chemical Profile for Research Procurement


1‑(1H‑1,3‑Benzodiazol‑2‑ylmethyl)piperidin‑4‑amine trihydrochloride (CAS 1334149‑66‑4; MF C₁₃H₂₁Cl₃N₄; MW 339.7 g mol⁻¹) is a synthetic heterocyclic building block that combines a 1H‑benzimidazole core with a piperidin‑4‑amine moiety via a methylene linker, formulated as a trihydrochloride salt to guarantee ≥95 % purity and reproducible physicochemical behaviour . The compound is supplied primarily to medicinal chemistry and chemical‑biology laboratories as an intermediate for structure–activity‑relationship (SAR) exploration, where reproducible solubility, stability and batch‑to‑batch consistency are critical procurement criteria .

Benzimidazole-piperidine scaffold for medicinal chemistry SAR exploration
Trihydrochloride salt supports aqueous solubility for cell-based and biophysical assays
Specified high purity for batch-to-batch reproducibility in screening workflows

1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine Trihydrochloride Procurement – Why Simple ‘Scaffold‑Hopping’ Cannot Meet Experimental Requirements


Generic ‘scaffold‑hopping’ within the benzimidazol‑piperidine family is not feasible for procurement because minute structural alterations—free‑base vs. salt form, linker geometry, amino‑substitution pattern—translate into large differences in water solubility, hygroscopicity, and assay reproducibility. The trihydrochloride salt of 1‑(1H‑1,3‑benzodiazol‑2‑ylmethyl)piperidin‑4‑amine uniquely combines the conformational flexibility of the methylene linker with the high aqueous solubility conferred by the triple‑HCl counterion, two features that the corresponding free base (CAS 1098627‑56‑5) and direct‑linked analogs do not simultaneously provide . Consequently, interchangeable use of in‑class compounds without matching the exact salt stoichiometry risks data irreproducibility, especially in cell‑based assays and biophysical experiments where consistent compound concentration is essential .

Free baseLimited aqueous solubility and batch-dependent purity may reduce assay consistency
Direct-attachment analogsAbsence of methylene linker may restrict conformational flexibility relevant for SAR interpretation
Salt-form mismatchUsing free base or other salt without correction factor can introduce molarity error in stock solutions

1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine Trihydrochloride – Head‑to‑Head Quantitative Differentiation Evidence


Batch‑to‑Batch Purity Consistency: Trihydrochloride Salt vs. Free Base

The trihydrochloride salt is consistently specified at ≥95 % purity by HPLC/NMR , whereas the free‑base form (CAS 1098627‑56‑5) frequently exhibits batch‑dependent purity ranging from 90 % to 95 % . This narrower purity window reduces the risk of variable impurity profiles that can confound SAR interpretation.

Purity consistency
Head-to-head
Trihydrochloride ≥95%; free base 90–95%
Narrower purity range may support reproducible SAR interpretation
Purity specification Salt‑form stability Procurement quality control

Aqueous Solubility Enhancement by Triple‑HCl Salt Counterion

The trihydrochloride salt displays markedly higher aqueous solubility (≥10 mg mL⁻¹ in deionized water at 25 °C) compared to the free base, which is practically insoluble (<0.1 mg mL⁻¹) [1]. This difference is consistent with the well‑established principle that multi‑HCl salts of lipophilic amines increase solubility by several orders of magnitude [1].

Aqueous solubility
Class-level
≥10 mg/mL (salt); essentially insoluble (free base)
May reduce DMSO artifacts in aqueous assays
Solubility inferred from multi-HCl salt class behaviour
Salt form Solubility Biophysical assays

Molecular‑Weight‑Adjusted Stoichiometry – Impact on Dosing Calculations

The trihydrochloride salt (MW 339.7 g mol⁻¹) carries three HCl equivalents, yielding a corrected free‑base equivalent molecular weight of 230.31 g mol⁻¹ [REFS-1, REFS-4]. This is 47.5 % higher than the free base, a factor that must be applied for accurate molar concentration calculations in solution preparation.

Molecular weight
Head-to-head
Trihydrochloride 339.7 g/mol; free base equivalent 230.3 g/mol (1.475×)
Salt correction factor required for accurate molarity calculations
Factor of ~1.475 must be applied for stock solutions
Molecular weight Salt correction Quantitative pharmacology

Linker‑Geometry Advantage: Methylene vs. Direct‑Attachment Analogs

The methylene spacer between the benzimidazole and the piperidine ring introduces an additional rotatable bond, increasing conformational flexibility and allowing the piperidine amine to sample a wider pharmacophoric space compared with direct‑attached analogs such as 1‑(1H‑benzimidazol‑2‑yl)piperidin‑4‑amine [1]. SAR studies on benzimidazole‑derived histamine H₄ receptor ligands indicate that subtle changes in linker geometry can shift functional activity between inverse agonism and neutral antagonism, with pKi differences of ≥0.3 log units depending on scaffold attachment [1].

Linker geometry
Class-level
Methylene linker adds ≥1 rotatable bond vs direct attachment
Conformational flexibility may support pharmacophore exploration
Class-level SAR: pKi differences ≥0.3 log units for scaffold isomers
Conformational flexibility Structure–activity relationship Ligand design

1-(1H-1,3-Benzodiazol-2-ylmethyl)piperidin-4-amine Trihydrochloride – High‑Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Optimisation

The salt’s ≥95 % purity, high aqueous solubility, and unambiguous molecular‑weight stoichiometry make it a reliable starting point for generating concentration–response curves in cell‑based GPCR assays, SPR, and ITC experiments, where precise stock‑solution preparation is mandatory [REFS-1, REFS-3].

Biophysical Fragment‑Based Screening

The millimolar aqueous solubility of the trihydrochloride salt allows it to be screened at high concentrations in 1D‑NMR or DSF‑based fragment cocktails without DMSO interference, a key advantage over the insoluble free base [1].

Pharmacokinetic / Pharmacodynamic (PK/PD) Bridging Studies

When correlating in‑vitro binding data with in‑vivo exposure, the 47.5 % weight correction factor between the salt and the free base is critical for accurate allometric scaling; the well‑defined salt composition eliminates ambiguity in dose calculations [REFS-1, REFS-3].

Chemical‑Biology Target Deconvolution

The methylene‑linked scaffold geometry, combined with salt‑enhanced solubility, facilitates chemical‑proteomics experiments (e.g., pull‑down assays, photo‑affinity labelling) where high local compound concentration and conformational probing are required [2].

Application
Selection Property
Validation Focus
Hit-to-lead SAR studies
High-purity salt form with defined solubility
Reproducible concentration–response curves and stock-solution accuracy
Fragment-based screening (NMR/DSF)
Aqueous solubility without DMSO requirement
Compatibility with high-concentration fragment cocktails
In vitro–in vivo correlation modeling
Salt-form molecular-weight correction factor
Accurate molarity for allometric scaling and dose-model interpretation
Chemical proteomics target deconvolution
Methylene-linked scaffold geometry
Conformational probing for pull-down/photo-affinity labeling
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